Difluoromethyl 4-(trifluoromethoxy)phenyl sulphide

Description

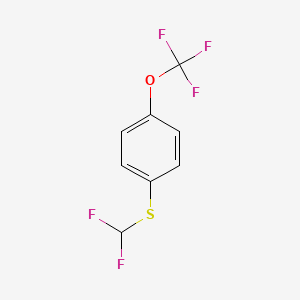

Difluoromethyl 4-(trifluoromethoxy)phenyl sulphide is a fluorinated aromatic compound featuring a trifluoromethoxy (-OCF₃) group at the para position of a benzene ring and a difluoromethyl sulphide (-S-CF₂H) substituent. The trifluoromethoxy group is a strong electron-withdrawing moiety, while the difluoromethyl sulphide contributes both electron-withdrawing effects (via sulfur’s electronegativity) and lipophilicity due to the fluorine atoms. Fluorination enhances metabolic stability, bioavailability, and membrane permeability, as fluorine’s inductive effects reduce basicity and polar surface area . The sulphide group, being less oxidized than sulfones or sulfonamides, may offer unique reactivity in synthetic applications or biological interactions.

Properties

Molecular Formula |

C8H5F5OS |

|---|---|

Molecular Weight |

244.18 g/mol |

IUPAC Name |

1-(difluoromethylsulfanyl)-4-(trifluoromethoxy)benzene |

InChI |

InChI=1S/C8H5F5OS/c9-7(10)15-6-3-1-5(2-4-6)14-8(11,12)13/h1-4,7H |

InChI Key |

MAHKXKZECTXGCH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1OC(F)(F)F)SC(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of difluoromethyl 4-(trifluoromethoxy)phenyl sulphide typically involves the introduction of the difluoromethyl and trifluoromethoxy groups onto a phenyl ring. One common method is the use of difluoromethylation reagents in the presence of a suitable catalyst. For example, the reaction of 4-(trifluoromethoxy)phenyl thiol with difluoromethylating agents under controlled conditions can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes using advanced catalytic systems. These processes are designed to be efficient and environmentally friendly, minimizing the use of hazardous reagents and by-products .

Chemical Reactions Analysis

Types of Reactions

Difluoromethyl 4-(trifluoromethoxy)phenyl sulphide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulphide group to a thiol.

Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted phenyl derivatives depending on the reagents used.

Scientific Research Applications

Difluoromethyl 4-(trifluoromethoxy)phenyl sulphide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential as a bioactive molecule in drug discovery.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with unique properties

Mechanism of Action

The mechanism of action of difluoromethyl 4-(trifluoromethoxy)phenyl sulphide involves its interaction with specific molecular targets. The difluoromethyl and trifluoromethoxy groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

4-(Trifluoromethoxy)phenylmethanesulfonyl Chloride

- Structure : Contains a sulfonyl chloride (-SO₂Cl) group instead of a sulphide.

- Key Differences :

- The sulfonyl chloride is highly reactive, serving as an intermediate in synthesizing sulfonamides or sulfonate esters. In contrast, the sulphide group in the target compound is less electrophilic, favoring nucleophilic substitution or oxidation reactions .

- The electron-withdrawing nature of -SO₂Cl intensifies the electron deficiency of the aromatic ring compared to -S-CF₂H, altering regioselectivity in electrophilic aromatic substitution.

- Applications : Primarily used in drug synthesis (e.g., protease inhibitors), whereas the sulphide derivative may find utility in agrochemicals or as a ligand in catalysis.

4-(Trifluoromethoxy)phenylacetylene

- Structure : Substituted with an acetylene (-C≡CH) group.

- Key Differences: The acetylene moiety enables participation in click chemistry (e.g., Huisgen cycloaddition) and cross-coupling reactions (e.g., Sonogashira), which are irrelevant to the sulphide.

- Applications : Phenylacetylene derivatives are employed in materials science (e.g., conductive polymers), while the sulphide may prioritize pharmacokinetic optimization in pharmaceuticals.

4-(Trifluoromethoxy)phenyl Isothiocyanate

- Structure : Features an isothiocyanate (-N=C=S) group.

- Key Differences :

- Applications : Isothiocyanates are used in peptide modification and fluorescent labeling, whereas the sulphide could serve as a bioisostere for ethers or thioethers in drug design.

Methyl 2-(2-(((4-Fluoro-3-(trifluoromethyl)phenyl)amino)sulfonyl)-4,5-dimethoxyphenyl)acetate

- Structure : Contains a sulfonamide (-SO₂NH-) linkage and additional methoxy groups.

- Key Differences: The sulfonamide group enhances hydrogen-bonding capacity, improving target binding affinity in enzyme inhibitors (e.g., carbonic anhydrase). The sulphide’s sulfur may instead participate in hydrophobic interactions or metal coordination. The difluoromethyl group in the target compound reduces metabolic oxidation compared to the non-fluorinated methyl ester in this analog .

- Applications : Sulfonamides are prevalent in antibiotics and diuretics, while sulphides may be explored for antiviral or antifungal activity.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Electronic Effects : The trifluoromethoxy group’s electron-withdrawing nature is consistent across analogs, but substituents like -S-CF₂H (sulphide) or -SO₂Cl (sulfonyl chloride) modulate the aromatic ring’s reactivity. Sulphides exhibit intermediate electron withdrawal compared to stronger deactivators like sulfonamides .

- Bioactivity : Fluorinated sulphides may offer improved CNS penetration over polar sulfonamides or acetylene derivatives, leveraging fluorine’s ability to balance solubility and permeability .

- Synthetic Utility : Sulphides are less prone to hydrolysis than sulfonyl chlorides, enhancing their stability in protic environments .

Biological Activity

Difluoromethyl 4-(trifluoromethoxy)phenyl sulphide is a specialized organofluorine compound notable for its unique chemical structure, which includes both difluoromethyl and trifluoromethoxy groups. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula: C10H7F5OS

- Molecular Weight: 290.22 g/mol

- Functional Groups:

- Difluoromethyl group (–CF2H)

- Trifluoromethoxy group (–O–CF3)

- Sulphide linkage (–S–)

These functional groups contribute to the compound's reactivity and biological activity, making it a candidate for various therapeutic applications.

Anticancer Potential

Recent studies have investigated the anticancer properties of this compound through various in vitro assays. The following findings highlight its efficacy against different cancer cell lines:

- Cell Viability Assays: The compound was tested on MCF7 (breast cancer) and MCF10A (non-cancerous) cell lines. At concentrations of 20 µM, it significantly reduced the viability of MCF7 cells while maintaining lower toxicity towards MCF10A cells, indicating a selective anticancer effect .

- Combination Therapy: When used in combination with Doxorubicin (DOX), this compound demonstrated enhanced cytotoxicity against MCF7 cells. Specifically, at a concentration of 50 µM, it reduced cell viability by approximately 40% after 48 hours compared to DOX alone .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have provided insights into how modifications to the compound's structure can influence its biological activity:

- Fluorine Substitution: The presence of fluorine atoms in the structure has been correlated with increased potency against cancer cell lines. Compounds with trifluoromethyl substituents exhibited more pronounced anticancer effects compared to those without .

- Comparative Analysis: In SAR analyses, compounds similar to this compound were evaluated, revealing that those with specific substitutions tended to have better selectivity and lower toxicity towards healthy cells .

Case Studies

Several case studies have demonstrated the utility of this compound in experimental settings:

-

MCF7 Cell Line Study:

- Objective: Evaluate the cytotoxic effects on breast cancer cells.

- Results: Significant reduction in cell viability at concentrations above 20 µM after 48 hours.

- Conclusion: The compound shows promise as a selective agent against breast cancer cells while sparing normal cells.

-

Combination Therapy with DOX:

- Objective: Assess whether combining this compound with DOX enhances anticancer effects.

- Results: Enhanced cytotoxicity observed, particularly at higher concentrations.

- Conclusion: Suggests potential for combination therapies in clinical settings.

Data Table: Biological Activity Summary

| Compound Name | Cell Line | Concentration (µM) | Viability Reduction (%) | Notes |

|---|---|---|---|---|

| This compound | MCF7 | 20 | ~40% | Selective toxicity |

| This compound | MCF10A | 20 | <15% | Low toxicity |

| Combination with DOX | MCF7 | 50 | ~40% | Enhanced efficacy |

Q & A

Q. What are the recommended synthetic routes for difluoromethyl 4-(trifluoromethoxy)phenyl sulphide, and what critical reaction conditions must be optimized?

The synthesis of fluorinated sulfides like this compound typically involves nucleophilic substitution or coupling reactions. Key steps include:

- Reagent Selection : Use of sulfur-containing nucleophiles (e.g., thiols) reacting with fluorinated electrophiles. For example, coupling 4-(trifluoromethoxy)phenyl thiol with difluoromethyl halides under inert atmospheres to avoid oxidation .

- Solvent Optimization : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or methyl tert-butyl ether (MTBE) enhance reaction efficiency and yield .

- Purification : Column chromatography with hexane/ethyl acetate gradients or recrystallization to isolate high-purity products. GC or HPLC analysis (>93% purity) is critical for quality control .

Q. Which spectroscopic techniques are most effective for characterizing the structural and electronic properties of this compound?

- 19F NMR : Essential for identifying fluorine environments, confirming the presence of -CF2 and -OCF3 groups, and assessing electronic effects (e.g., chemical shifts indicate electron-withdrawing properties) .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for sulfides prone to oxidation .

- X-ray Crystallography : Resolves stereoelectronic effects of fluorine substituents on molecular conformation, crucial for understanding docking interactions .

Advanced Research Questions

Q. How does the presence of both difluoromethyl and trifluoromethoxy groups influence the compound’s reactivity in nucleophilic substitution reactions compared to non-fluorinated analogues?

- Electronic Effects : The trifluoromethoxy group (-OCF3) is strongly electron-withdrawing, polarizing the sulfur atom and enhancing its electrophilicity. This accelerates nucleophilic attack at the sulfur center .

- Steric and Inductive Effects : The difluoromethyl group (-CF2H) introduces steric hindrance but also stabilizes transition states through hyperconjugation, altering reaction pathways compared to methyl or hydrogen analogues .

- Comparative Studies : Non-fluorinated analogues show slower reaction kinetics in SN2 mechanisms, as demonstrated in studies of similar sulfides .

Q. What strategies can resolve contradictions in reported biological activity data for this compound across different studies?

- Purity Validation : Discrepancies may arise from impurities (e.g., residual solvents or oxidized byproducts). Rigorous purification (≥98% purity) and batch-to-batch consistency checks are essential .

- Assay Conditions : Fluorinated compounds are sensitive to pH and redox environments. Standardize assay buffers (e.g., PBS at pH 7.4) and control for dissolved oxygen to minimize variability .

- Conformational Analysis : Use computational modeling (DFT) to predict bioactive conformations, as fluorine substituents can lock molecules into specific geometries that affect target binding .

Q. How can researchers mitigate decomposition risks during storage and handling of this compound?

- Storage : Refrigerate at 2–8°C in airtight, amber glass vials under nitrogen to prevent hydrolysis or oxidation .

- Handling : Use gloveboxes or Schlenk lines for air-sensitive reactions. Decomposition products (e.g., HF or SO2) require scrubbing systems and PPE (neoprene gloves, face shields) .

- Stability Monitoring : Conduct accelerated stability studies (40°C/75% RH) with periodic HPLC analysis to establish shelf-life thresholds .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.